4-(3-Chlorophenoxy)aniline 4-(3-Chlorophenoxy)aniline
Brand Name: Vulcanchem
CAS No.: 56705-51-2
VCID: VC2494778
InChI: InChI=1S/C12H10ClNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2
SMILES: C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)N
Molecular Formula: C12H10ClNO
Molecular Weight: 219.66 g/mol

4-(3-Chlorophenoxy)aniline

CAS No.: 56705-51-2

Cat. No.: VC2494778

Molecular Formula: C12H10ClNO

Molecular Weight: 219.66 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Chlorophenoxy)aniline - 56705-51-2

Specification

CAS No. 56705-51-2
Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
IUPAC Name 4-(3-chlorophenoxy)aniline
Standard InChI InChI=1S/C12H10ClNO/c13-9-2-1-3-12(8-9)15-11-6-4-10(14)5-7-11/h1-8H,14H2
Standard InChI Key COOTUHZXYCEPGE-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)N
Canonical SMILES C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)N

Introduction

Chemical Identity and Structure

Basic Information

4-(3-Chlorophenoxy)aniline is an aromatic amine characterized by two benzene rings connected through an ether linkage. The structure features an amino group (-NH₂) at the para position of one benzene ring, while the other ring contains a chlorine atom at the meta position. This arrangement creates a molecule with distinct chemical reactivity and potential biological activity.

Identification Parameters

The compound is identified by several standard chemical identifiers, as detailed in Table 1:

ParameterValue
CAS Number56705-51-2
Molecular FormulaC₁₂H₁₀ClNO
Molecular Weight219.667 g/mol
Exact Mass219.045090
Synonyms3'-Chloro-4-aminobiphenyl ether; Benzenamine, 4-(3-chlorophenoxy)-

Physicochemical Properties

Physical Properties

The physical properties of 4-(3-Chlorophenoxy)aniline are crucial for understanding its behavior in various environments and applications. Table 2 summarizes the key physical properties:

PropertyValue
Density1.3±0.1 g/cm³
Boiling Point350.5±27.0 °C at 760 mmHg
Flash Point165.8±23.7 °C
Polar Surface Area (PSA)35.25000
LogP3.08
Vapor Pressure0.0±0.8 mmHg at 25°C
Index of Refraction1.628

The relatively high boiling point (350.5±27.0 °C) is characteristic of aromatic compounds with moderate molecular weight and intermolecular hydrogen bonding capacity due to the amino group .

Chemical Reactivity

The chemical reactivity of 4-(3-Chlorophenoxy)aniline is largely determined by the presence of the primary amine group and the chlorine substituent. The amino group at the para position can participate in numerous chemical reactions, including:

  • Nucleophilic substitution reactions

  • Acylation to form amides

  • Diazotization to form diazonium salts

  • Reductive amination with aldehydes and ketones

The electron-withdrawing effect of the chlorine substituent on the phenoxy ring influences the electronic distribution across the molecule, potentially affecting the reactivity of the amino group and the stability of the ether linkage.

Synthesis Methods

Related Compound Synthesis

Insights into potential synthesis methods can be drawn from the documented synthesis of the structurally related compound 3-Chloro-4-(3-chlorophenoxy)aniline. This compound has been synthesized through the reduction of 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene using iron and acetic acid in an ethanol/water mixture at 80°C, followed by basification with sodium hydrogen carbonate .

Research Applications

Structure-Activity Relationships

The structure of 4-(3-Chlorophenoxy)aniline positions it within a class of diaryl ethers that have demonstrated various biological activities. The specific arrangement of functional groups provides several features that may contribute to potential biological activity:

  • The amino group offers a site for hydrogen bonding interactions with biological targets

  • The ether linkage provides conformational flexibility

  • The chlorine substituent alters the electronic distribution and lipophilicity of the molecule

These structural features may enable the compound to interact with various biological targets, including enzymes and receptors, potentially leading to pharmacological effects.

Toxicological Considerations

Regulatory Status

Future Research Directions

Required Studies

To fully evaluate the potential of 4-(3-Chlorophenoxy)aniline, several additional studies would be valuable:

  • Comprehensive toxicological profiling

  • Specific enzyme inhibition assays

  • In vitro and in vivo efficacy studies against various pathogens

  • Metabolic stability and pharmacokinetic evaluations

  • Optimization of synthesis methods for higher yields and purity

Such studies would provide a more complete understanding of this compound and its potential applications in pharmaceutical research and development.

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